molecular formula C6H2Cl3N3 B6265437 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile CAS No. 25818-41-1

2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile

Cat. No.: B6265437
CAS No.: 25818-41-1
M. Wt: 222.5 g/mol
InChI Key: KGHMOEPVUKIANC-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichloropyrimidin-5-yl)acetonitrile is a chemical compound characterized by its trichloropyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile typically involves the chlorination of pyrimidine derivatives. One common method is the nucleophilic substitution reaction of 2,4,6-trichloropyrimidine with appropriate nucleophiles under controlled conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,6-Trichloropyrimidin-5-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of less chlorinated or non-chlorinated analogs.

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace chlorine atoms on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) are typically employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Substituted pyrimidines with different nucleophiles attached to the ring.

Scientific Research Applications

2-(2,4,6-Trichloropyrimidin-5-yl)acetonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-(2,4,6-Trichloropyrimidin-5-yl)acetonitrile is similar to other trichloropyrimidine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • 2,4,6-Trichloropyrimidine: A simpler analog without the acetonitrile group.

  • Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate: A related ester derivative.

Properties

CAS No.

25818-41-1

Molecular Formula

C6H2Cl3N3

Molecular Weight

222.5 g/mol

IUPAC Name

2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile

InChI

InChI=1S/C6H2Cl3N3/c7-4-3(1-2-10)5(8)12-6(9)11-4/h1H2

InChI Key

KGHMOEPVUKIANC-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C1=C(N=C(N=C1Cl)Cl)Cl

Purity

95

Origin of Product

United States

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